2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride
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Overview
Description
2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes an aminocyclohexyl group and a methylacetamide moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of 4-nitrophenylacetic acid to obtain 4-aminophenylacetic acid, followed by cyclization to form the aminocyclohexyl derivative. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like Pd/C.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various N-substituted acetamides .
Scientific Research Applications
2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminocyclohexyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride
- trans-4-amino-cyclohexyl acetic acid ethyl ester hydrochloride
Uniqueness
2-(4-aminocyclohexyl)-N-methylacetamide hydrochloride is unique due to its specific structure, which combines an aminocyclohexyl group with a methylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both research and industrial settings .
Properties
CAS No. |
2751621-43-7 |
---|---|
Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.7 |
Purity |
95 |
Origin of Product |
United States |
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